

Stability of TPCK in solution and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nalpha-Tosyl-L-phenylalanine chloromethyl ketone	
Cat. No.:	B1682441	Get Quote

An In-depth Technical Guide to the Stability and Storage of TPCK

N-tosyl-L-phenylalanyl-chloromethyl-ketone (TPCK) is a widely utilized irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[1] It functions by specifically alkylating the histidine-57 residue within the active site of these enzymes. Beyond its classical use in eliminating chymotryptic activity from trypsin preparations, TPCK has been employed in studies of apoptosis, signal transduction, and as a blocker of the PDK1/Akt pathway.[1][2] Given its reactive nature, understanding the stability of TPCK in both solid form and in various solutions is critical for ensuring experimental reproducibility and accuracy.

This guide provides a comprehensive overview of TPCK's stability under various storage conditions, detailed protocols for its preparation and use, and visual workflows to aid researchers in its proper handling.

Data Presentation: Stability and Storage Conditions

The stability of TPCK is highly dependent on its physical state (solid vs. solution), the solvent used, and the storage temperature. The following tables summarize the recommended storage conditions and stability data from various suppliers.

Table 1: Storage and Stability of Solid TPCK and Stock Solutions

Form	Solvent	Concentrati on	Storage Temperatur e	Stability/Sh elf Life	Source
Solid Powder	N/A	N/A	-20°C (desiccated)	At least 2 years	
Solid Powder	N/A	N/A	Frozen, desiccated, in the dark	≥98% purity	[1]
Stock Solution	Methanol or Ethanol	10 mM	4°C	Several months	
Stock Solution	DMSO	Not specified	-80°C	Up to 6 months	[2]
Stock Solution	DMSO	Not specified	-20°C	Up to 1 month	[2]

Table 2: Stability of Aqueous Working Solutions

Solvent	Concentration	Storage	Stability/Shelf	Source
System	Range	Conditions	Life	
Aqueous Solutions	10-100 μΜ	Room Temperature	Only for several hours	

Experimental Protocols

Accurate and reproducible experimental results begin with the correct preparation of reagents. The following protocols provide detailed methodologies for preparing and using TPCK solutions.

Protocol 1: Preparation of TPCK Stock Solution (10 mM in Methanol)

Materials:

- N-tosyl-L-phenylalanyl-chloromethyl-ketone (TPCK) (MW: 351.8 g/mol)
- Methanol, anhydrous
- · Microcentrifuge tubes or glass vials
- Calibrated balance and appropriate weighing tools

Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the required mass of TPCK. For 1 mL of solution:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 351.8 g/mol = 0.003518 g = 3.52 mg
- Weighing: Carefully weigh out 3.52 mg of TPCK powder. Due to its hazardous nature, weighing and handling should be performed in a chemical fume hood.[3]
- Dissolution: Add the weighed TPCK to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous methanol to the tube.
- Mixing: Vortex the solution until the TPCK is completely dissolved.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.[2] Store the aliquots at 4°C for use within several months or at -20°C for longerterm storage (up to 1 month).[2]

Protocol 2: Preparation of TPCK Working Solution

Materials:

- 10 mM TPCK stock solution
- Appropriate aqueous buffer (e.g., cell culture medium, digestion buffer)

Procedure:

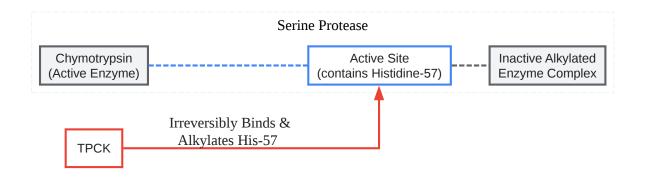
 Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 50 μM working

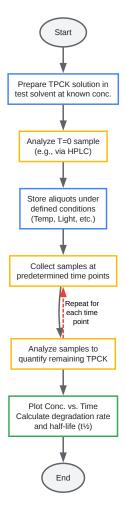
solution from a 10 mM stock:

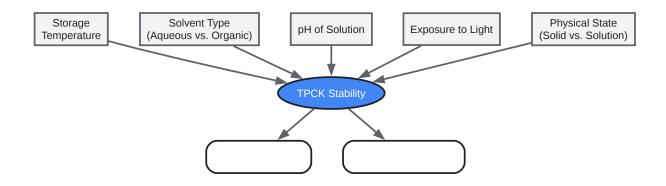
- V1 (stock) * C1 (stock) = V2 (final) * C2 (final)
- \circ V1 = (1 mL * 50 μ M) / 10,000 μ M = 0.005 mL = 5 μ L
- Dilution: Add 5 μL of the 10 mM TPCK stock solution to 995 μL of the desired aqueous buffer.
- Mixing: Gently mix the solution by pipetting or brief vortexing.
- Immediate Use: Use the aqueous working solution immediately. Its stability is limited to only several hours.

Protocol 3: General Methodology for Stability Assessment

A stability-indicating method, often using High-Performance Liquid Chromatography (HPLC), is required to accurately determine the degradation of TPCK over time.[4][5]


Procedure:


- Preparation: Prepare a fresh solution of TPCK in the solvent system of interest (e.g., methanol, DMSO, a specific buffer) at a known concentration.
- Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration and peak purity. This serves as the baseline.
- Storage: Store aliquots of the solution under the desired experimental conditions (e.g., 4°C, 25°C, -20°C, protected from light).
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours; 1, 3, 7, 14 days), remove an aliquot from the stored solution.
- HPLC Analysis: Analyze each time-point sample using the same HPLC method to measure the remaining concentration of intact TPCK. Monitor for the appearance of new peaks, which would indicate degradation products.


Data Analysis: Plot the concentration of TPCK versus time. From this data, calculate the
degradation rate and the half-life (t½), which is the time required for the concentration to
decrease by 50%.[6][7]

Mandatory Visualizations Signaling and Mechanism Diagrams

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determinants of Biological Half-Lives and Terminal Slopes in Physiologically Based Pharmacokinetic Systems: Assessment of Limiting Conditions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability of TPCK in solution and storage conditions.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682441#stability-of-tpck-in-solution-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com